![molecular formula C18H18N2O4 B249984 Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B249984.png)
Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate, also known as MDCB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MDCB is a synthetic compound that belongs to the class of carbamate esters.
Applications De Recherche Scientifique
Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate has been studied extensively for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mécanisme D'action
The exact mechanism of action of Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate has also been found to activate the cannabinoid receptors, which are involved in pain perception and immune function.
Biochemical and Physiological Effects:
Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate has been found to exhibit significant anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been found to exhibit significant pharmacological properties, making it a useful tool for studying the mechanisms of inflammation, pain, and cancer. However, Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate has some limitations for lab experiments. It has not been extensively studied in humans, and its safety profile is not fully understood. Additionally, Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate. One potential direction is to study its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate and to determine its safety profile in humans.
Conclusion:
Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use in the treatment of neurodegenerative disorders. Further research is needed to fully understand the mechanism of action and safety profile of Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate.
Méthodes De Synthèse
Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate can be synthesized using a reaction between 4-aminobenzoic acid, N,N-dimethylformamide, and 2-(dimethylamino)phenyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the product is purified using chromatography techniques.
Propriétés
Formule moléculaire |
C18H18N2O4 |
|---|---|
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
methyl 4-[[2-(dimethylcarbamoyl)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C18H18N2O4/c1-20(2)17(22)14-6-4-5-7-15(14)19-16(21)12-8-10-13(11-9-12)18(23)24-3/h4-11H,1-3H3,(H,19,21) |
Clé InChI |
JWCTWXCFVVEALP-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)OC |
SMILES canonique |
CN(C)C(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



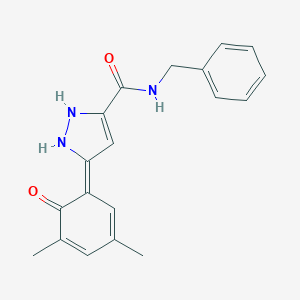
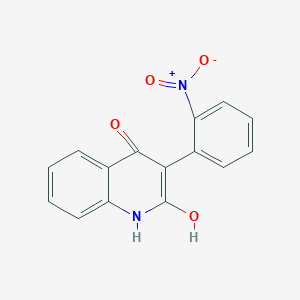
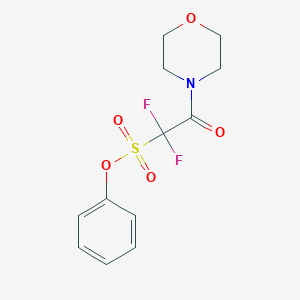
![(5E)-2-(3-methylanilino)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B249908.png)
![5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole](/img/structure/B249912.png)
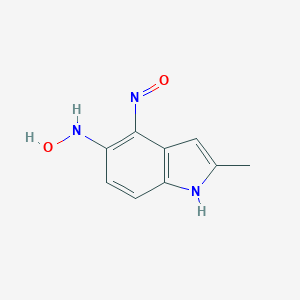
![1-(3-Chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)azepane](/img/structure/B249917.png)
![8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249936.png)
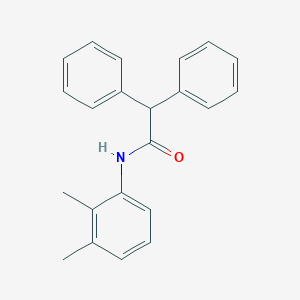
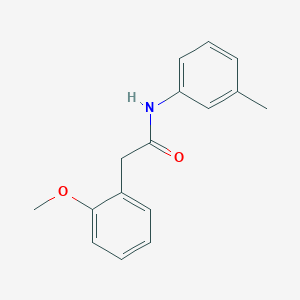
![N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B249949.png)
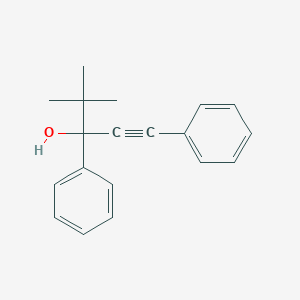
![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-4-methylbenzamide](/img/structure/B249957.png)
![Ethyl 1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxylate](/img/structure/B249960.png)